molecular formula C10H10BrNO2 B1409175 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1802149-48-9

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one

Cat. No. B1409175
M. Wt: 256.1 g/mol
InChI Key: IRGRAVNDWCDPML-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one, or 5-Bromo-3-IPB, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated benzoxazole derivative, which is a type of heterocyclic aromatic compound containing both nitrogen and oxygen atoms in the ring structure. 5-Bromo-3-IPB is used in a variety of laboratory experiments, including as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the preparation of other compounds. This compound has a number of advantages, such as its low cost and ease of synthesis, as well as its stability and solubility in a variety of solvents. Additionally, its wide range of applications makes it an attractive option for many researchers.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Benzoxazolyl Derivatives
    • The crystal structures of derivatives such as 1-bromo and 1-iodo of benzoxazolyl compounds have been studied for their supramolecular features. These compounds demonstrate interesting properties like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, with specific compounds crystallizing as sub-hydrates (Stein, Hoffmann, & Fröba, 2015).

Synthesis and Biological Applications

  • Synthesis of Benzoxazol-2(3H)-one Derivatives and Biological Activity
    • A range of N-substituted 1,3-benzoxazol-2(3H)-one derivatives, including 5-chloro-1,3-benzoxazol-2(3H)-one and 6-bromo-1,3-benzoxazol-2(3H)-one, have been synthesized. These compounds exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria and yeasts. Some derivatives have also shown cytotoxic properties against specific cell lines (Krawiecka et al., 2013).

Polymer Synthesis and Characterization

  • Synthesis and Characterization of Poly(potassium 1-hydroxy acrylate) Derivatives
    • Compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one and 5-bromo-5-methyl-2-isopropyl-1,3-dioxolan-4-one have been synthesized and characterized. These compounds are crucial in the synthesis of polymers, which have been studied for their porous morphology, water absorption capacity, and potential as viscosifiers (Kumar & Negi, 2015).

properties

IUPAC Name

5-bromo-3-propan-2-yl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGRAVNDWCDPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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